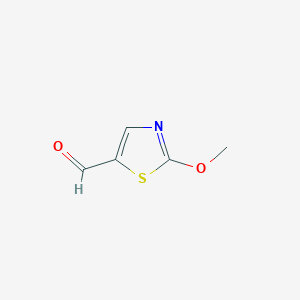

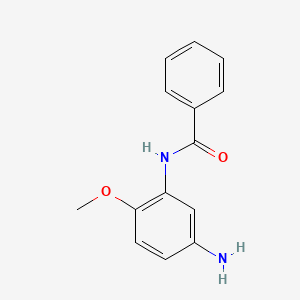

![molecular formula C8H12N2O B1357295 3-[1-(Hydroxyamino)ethyl]aniline CAS No. 904813-32-7](/img/structure/B1357295.png)

3-[1-(Hydroxyamino)ethyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

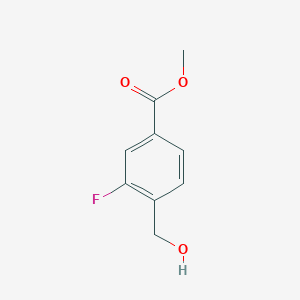

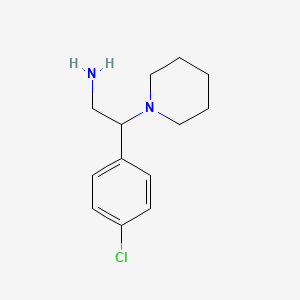

“3-[1-(Hydroxyamino)ethyl]aniline” is a derivative of aniline . It is a compound that contains a hydroxyamino (NH2OH) group and an ethyl group attached to an aniline .

Molecular Structure Analysis

The molecular structure of “3-[1-(Hydroxyamino)ethyl]aniline” consists of an aniline group with a hydroxyaminoethyl group attached to it . The molecular formula is C8H11NO . Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Applications De Recherche Scientifique

Antioxidative Activity in Metal Complexes

The antioxidative activity of metal complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline, a compound structurally related to 3-[1-(Hydroxyamino)ethyl]aniline, has been investigated. These complexes, including copper(II), manganese(II), and nickel(II), exhibit potent hydroxyl radical scavenging activity, surpassing standard antioxidants like vitamin C and mannitol in some cases. These findings suggest potential applications in oxidative stress-related research and therapies (Wu et al., 2015).

Synthesis of Alanosine

Research involving DL-2-Ammo-3-(N-tosyl-N-benzyloxyamino)propionic acid, a compound analogous to 3-[1-(Hydroxyamino)ethyl]aniline, has led to the synthesis of alanosine. This process starts from ethyl 2,3-dibromopropionate and involves several steps, including enzymatic resolution and acid hydrolysis. Alanosine's synthesis is significant for studying its biological and pharmacological properties (Isowa et al., 1973).

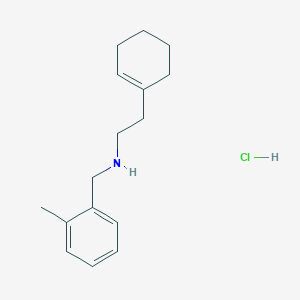

N-Arylated Amines Synthesis

Research on the synthesis of N-arylated amines, specifically 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, using a catalytic system involving rhodium precursors, phosphorus ligands, and hydroaminomethylation of aniline, highlights the versatility of aniline derivatives in chemical synthesis. This method achieves high yields and conversion rates, showcasing the potential of such processes in industrial applications (Zheng & Wang, 2019).

Anticonvulsant Activity in Isoxazole Derivatives

Investigations into the anticonvulsant activity of substituted aniline enaminones, related to 3-[1-(Hydroxyamino)ethyl]aniline, show significant activity against maximal electroshock (MES) in animal models. This research highlights the potential therapeutic applications of these compounds in treating seizure disorders (Eddington et al., 2002).

Enaminones Synthesis and Structure

Studies on the synthesis of enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl2H-pyran-2-on-3-yl)-4-oxo-2-butenoate and amines, including aniline, reveal important information about their molecular structure and potential applications. The X-ray diffraction patterns of these compounds show significant intramolecular hydrogen bonding, influencing their chemical behavior and potential utility (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Hydrogen Peroxide Determination

Research on N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives, related to 3-[1-(Hydroxyamino)ethyl]aniline, has led to the development of new methods for the photometric determination of hydrogen peroxide. These compounds, as water-soluble hydrogen donors, offer enhanced sensitivity and convenience in biochemical assays (Tamaoku et al., 1982).

Corrosion Inhibition

A study on the corrosion inhibition properties of (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrates its efficiency in preventing corrosion of mild steel in acidic environments. This research is relevant for industrial applications where corrosion resistance is critical (Daoud et al., 2014).

Propriétés

IUPAC Name |

N-[1-(3-aminophenyl)ethyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-6,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVBWBQMJACEOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587651 |

Source

|

| Record name | 3-[1-(Hydroxyamino)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(Hydroxyamino)ethyl]aniline | |

CAS RN |

904813-32-7 |

Source

|

| Record name | 3-[1-(Hydroxyamino)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)